molecular formula C8H14N4O B13157891 N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide

Cat. No.: B13157891
M. Wt: 182.22 g/mol
InChI Key: IRDMYYYAUPSGDU-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-1H-imidazole-1-carboxamide (CAS 1087788-26-8) is a chemical compound with a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol . This reagent belongs to the class of imidazole-carboxamides, which are recognized as significant intermediates in organic and medicinal chemistry . The amide functional group, combined with the imidazole ring and tertiary amine tail, provides a versatile scaffold for chemical synthesis. Imidazole derivatives are of high research interest due to their potential biological activities and their ability to form hydrogen bonds with enzymes and receptors . Patent literature indicates that structurally similar imidazole derivatives have been investigated as CB2 cannabinoid receptor modulators, highlighting the potential of this compound class in the development of new therapeutic agents . Researchers utilize this compound for the synthesis of more complex molecules, exploiting its reactivity to build novel structures for pharmaceutical and life science applications. When handling, appropriate safety measures must be observed. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]imidazole-1-carboxamide

InChI

InChI=1S/C8H14N4O/c1-11(2)5-4-10-8(13)12-6-3-9-7-12/h3,6-7H,4-5H2,1-2H3,(H,10,13)

InChI Key

IRDMYYYAUPSGDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Coupling Reagent-Assisted Synthesis

This method employs carbodiimide-based coupling agents to activate the carboxylic acid for nucleophilic attack by the amine. A representative protocol involves:

  • Reagents : 1H-Imidazole-1-carboxylic acid, N,N-dimethylethylenediamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions : Room temperature, inert atmosphere (N₂ or Ar), 12–24 hours.
  • Mechanism : EDCI activates the carboxylic acid to form an O-acylisourea intermediate, stabilized by HOBt to minimize side reactions. The amine then displaces the leaving group to form the amide bond.

Advantages : High functional group tolerance and compatibility with sensitive substrates.
Limitations : Requires purification to remove urea byproducts.

Acyl Chloride Intermediate Method

This two-step approach converts the carboxylic acid to its reactive acyl chloride prior to amidation:

  • Chlorination :
    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
    • Conditions : Reflux in anhydrous DCM or tetrahydrofuran (THF) for 2–4 hours.
  • Amidation :
    • Reagents : N,N-dimethylethylenediamine, triethylamine (TEA) as a base.
    • Solvent : DCM or THF.
    • Conditions : 0°C to room temperature, 1–3 hours.

Example Reaction :
$$
\text{1H-Imidazole-1-COCl} + \text{H}2\text{NCH}2\text{CH}2\text{N(CH}3\text{)}_2 \xrightarrow{\text{TEA}} \text{N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide}
$$

Advantages : High yields due to the reactivity of acyl chlorides.
Limitations : Requires handling corrosive reagents (e.g., SOCl₂).

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance efficiency:

  • Reactor Type : Tubular or microfluidic systems.
  • Conditions : Elevated temperatures (40–60°C), reduced reaction times (minutes vs. hours).
  • Purification : Recrystallization from ethanol/water or chromatography (silica gel, ethyl acetate/hexane).

Key Considerations :

  • Automated systems minimize manual handling.
  • Solvent recovery systems improve cost-effectiveness.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Scalability Reference
EDCI/HOBt Coupling EDCI, HOBt, DMF, RT, 24 h Moderate Lab-scale
Acyl Chloride Route SOCl₂, TEA, DCM, 0°C to RT High Pilot-scale
Continuous Flow Synthesis Flow reactor, 60°C, <1 h High Industrial

Critical Notes

  • Side Reactions : Over-activation of the carboxylic acid may lead to racemization or dimerization. Stabilizing agents like HOBt mitigate this.
  • Purification Challenges : Chromatography is often required to isolate the product from coupling byproducts (e.g., dicyclohexylurea).

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxylic acid.

    Reduction: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carbinol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including its role as an anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and applications of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Focus Evidence ID
This compound (Target Compound) C8H15N4O 183.23 Dimethylaminoethyl Potential CNS or enzyme targeting
N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide (Prochloraz) C15H16Cl3N3O2 376.7 Propyl, trichlorophenoxyethyl Agricultural fungicide
N-(2,2-Dichlorovinyl)-N-(tert-butyl)-1H-imidazole-1-carboxamide C10H13Cl2N3O 262.13 Dichlorovinyl, tert-butyl Synthetic intermediate
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide C14H17N3O3 275.3 3,4-Dimethoxyphenethyl Medicinal chemistry research
N-[4-(Dimethylamino)benzyl]-1H-imidazole-1-carboxamide C13H16N4O 244.29 Dimethylaminobenzyl Kinase inhibition studies
N-[2-(Dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide C15H20N4O2 288.34 Dimethylamino, 3-methoxyphenethyl Pharmacokinetics optimization
N-(4-Methylphenyl)-1H-imidazole-1-carboxamide C9H16N2S 184.30 4-Methylphenyl Unclear (potential thioamide)

Key Differences and Implications

Substituent Effects on Bioactivity: Prochloraz (): The trichlorophenoxyethyl group enhances lipophilicity, favoring antifungal activity by disrupting fungal membrane integrity. Its agricultural use contrasts with the target compound’s dimethylaminoethyl group, which may target neurological receptors due to the amine’s basicity. The tert-butyl group adds steric bulk, reducing metabolic degradation.

Solubility and Pharmacokinetics: The 3,4-dimethoxyphenethyl substituent () increases hydrophobicity, which may improve blood-brain barrier penetration for CNS-targeted drugs. In contrast, the dimethylaminobenzyl group () balances aromaticity and basicity, ideal for kinase inhibition via π-π stacking and hydrogen bonding.

Synthetic Utility: The dichlorovinyl-tert-butyl analog () could serve as a monomer in RAFT polymerization (referenced in ), leveraging its radical stability. The target compound’s dimethylaminoethyl chain might stabilize charge-transfer complexes in materials science.

Toxicity and Environmental Impact: Prochloraz’s chlorine atoms () raise environmental persistence concerns, whereas the target compound’s dimethylamino group may reduce bioaccumulation due to faster metabolic clearance.

Biological Activity

N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide, also known as a derivative of imidazole, has garnered interest in the field of medicinal chemistry due to its promising biological activities. This compound is part of a broader class of imidazole derivatives that exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that imidazole derivatives often function as inhibitors of key kinases involved in cell signaling pathways. For instance, studies have shown that certain imidazole carboxamides act as selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1), which plays a crucial role in inflammatory responses and cancer progression .

Anticancer Properties

The compound has demonstrated significant potential in cancer therapy. Inhibition of TAK1 by imidazole derivatives has been linked to sensitizing tumor cells to apoptosis induced by various stimuli, including TRAIL (TNF-related apoptosis-inducing ligand) . This suggests that this compound could be explored further for its efficacy in treating cancers such as pancreatic, ovarian, and breast cancers.

Antimicrobial Activity

Imidazole derivatives are also noted for their antibacterial properties. Research has highlighted the ability of these compounds to inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, modifications to the imidazole structure have resulted in enhanced activity against resistant strains of bacteria, which is particularly relevant given the rising issue of antibiotic resistance .

Pharmacokinetics and Toxicity

Pharmacokinetic studies on related imidazole compounds indicate that they often possess favorable metabolic stability and solubility profiles. For instance, one study reported a solubility of 30 μM in PBS buffer and good metabolic stability in microsome assays for a closely related compound . However, detailed toxicity studies specifically for this compound remain limited and warrant further investigation.

Case Study 1: TAK1 Inhibition

A significant study focused on the discovery of 2,4-1H-imidazole carboxamides as potent inhibitors of TAK1. The research utilized a DNA-encoded chemical library screening method, revealing that certain structural modifications led to improved potency and selectivity against various kinases. The most potent compound from this series exhibited an IC50 value of 2 nM against TAK1, indicating its potential as a therapeutic agent .

Case Study 2: Antibacterial Efficacy

Another notable investigation assessed the antibacterial activity of various imidazole derivatives against resistant bacterial strains. The study utilized the agar disc-diffusion method to evaluate the efficacy of these compounds. Results indicated that several derivatives exhibited significant inhibition zones against both methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . This underscores the therapeutic potential of imidazole derivatives in combating antibiotic-resistant infections.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other imidazole derivatives:

Compound NameTarget ActivityIC50 ValueNotes
This compoundTAK1 InhibitionTBDPromising anticancer potential
2,4-1H-Imidazole CarboxamideTAK1 Inhibition2 nMHigh potency and selectivity
Nitroimidazole DerivativesAntibacterialVaries (up to 8 μg/disc)Effective against resistant strains

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